1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene
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Overview
Description
1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene is an organic compound that features a cyclobutyl ring, a bromopropyl group, and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Bromopropyl Group: The bromopropyl group can be introduced via nucleophilic substitution reactions using 3-bromopropyl halides.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using sulfonyl chlorides.
Final Coupling with Benzene: The final step involves coupling the cyclobutyl, bromopropyl, and sulfonyl groups with a benzene ring through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromopropyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the sulfonyl group can engage in electrophilic interactions. These interactions can affect various molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)benzene: Lacks the cyclobutyl and sulfonyl groups.
Cyclobutylsulfonylbenzene: Lacks the bromopropyl group.
3-Methylbenzenesulfonyl chloride: Lacks the cyclobutyl and bromopropyl groups.
Uniqueness
1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene is unique due to the combination of its cyclobutyl, bromopropyl, and sulfonyl groups attached to a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H19BrO2S |
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Molecular Weight |
331.27 g/mol |
IUPAC Name |
1-[1-(3-bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene |
InChI |
InChI=1S/C14H19BrO2S/c1-12-5-2-6-13(11-12)18(16,17)14(7-3-8-14)9-4-10-15/h2,5-6,11H,3-4,7-10H2,1H3 |
InChI Key |
JMLLYWZLEMSCDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2(CCC2)CCCBr |
Origin of Product |
United States |
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